11,17-Dihydroxypregna-1,4-diene-3,20-dione
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Overview
Description
11,17-Dihydroxypregna-1,4-diene-3,20-dione is a synthetic steroid compound with significant pharmacological properties. It is known for its role as an impurity in the synthesis of Fluorometholone, a glucocorticoid used for its anti-inflammatory effects . The compound has a molecular formula of C22H30O4 and a molecular weight of 358.47 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11,17-Dihydroxypregna-1,4-diene-3,20-dione involves multiple steps, starting from precursor steroids. One common method includes the hydroxylation of pregna-1,4-diene-3,20-dione at the 11 and 17 positions . This process typically requires specific catalysts and controlled reaction conditions to ensure the correct hydroxylation pattern.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization and purification to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 11,17-Dihydroxypregna-1,4-diene-3,20-dione undergoes various chemical reactions, including:
Oxidation: This reaction can further modify the hydroxyl groups, potentially converting them into ketones or other functional groups.
Reduction: Reduction reactions can alter the double bonds in the diene structure, affecting the compound’s overall reactivity.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogenating agents or sulfonyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can produce various derivatives with altered functional groups .
Scientific Research Applications
11,17-Dihydroxypregna-1,4-diene-3,20-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other steroid compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in anti-inflammatory treatments.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 11,17-Dihydroxypregna-1,4-diene-3,20-dione involves its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound can modulate the expression of specific genes involved in inflammatory responses. This interaction leads to the suppression of pro-inflammatory cytokines and other mediators, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Fluorometholone: A glucocorticoid with similar anti-inflammatory properties.
Methylprednisolone: Another steroid used for its potent anti-inflammatory effects.
Prednisolone: A widely used corticosteroid with a similar structure and function.
Uniqueness: 11,17-Dihydroxypregna-1,4-diene-3,20-dione is unique due to its specific hydroxylation pattern at the 11 and 17 positions, which contributes to its distinct pharmacological profile. This structural feature differentiates it from other steroids and influences its reactivity and biological activity .
Properties
IUPAC Name |
17-acetyl-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O4/c1-12(22)21(25)9-7-16-15-5-4-13-10-14(23)6-8-19(13,2)18(15)17(24)11-20(16,21)3/h6,8,10,15-18,24-25H,4-5,7,9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZSMOGWYFPKCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60864943 |
Source
|
Record name | 11,17-Dihydroxypregna-1,4-diene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60864943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20423-99-8 |
Source
|
Record name | Deprodone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.811 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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